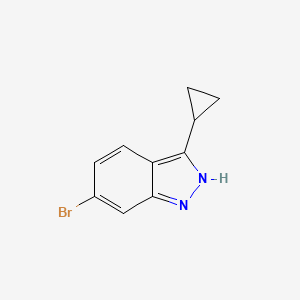

6-Bromo-3-cyclopropyl-1H-indazole

Overview

Description

6-Bromo-3-cyclopropyl-1H-indazole is a chemical compound with the CAS Number: 1311197-90-6 . It has a molecular weight of 237.1 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, has been a subject of research in recent years . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H9BrN2 . The InChI Code for this compound is 1S/C10H9BrN2/c11-7-3-4-8-9 (5-7)12-13-10 (8)6-1-2-6/h3-6H,1-2H2, (H,12,13) .Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been explored in various studies . These reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications

Pharmacological Significance of Indazole Derivatives

Indazoles, including 6-Bromo-3-cyclopropyl-1H-indazole, are nitrogen-containing heterocyclic compounds with significant pharmacological importance. Derivatives of indazole exhibit a wide range of biological activities, making them key scaffolds for developing novel therapeutic agents. Research has identified indazole derivatives with promising anticancer and anti-inflammatory activities, as well as potential applications in disorders involving protein kinases and neurodegeneration. The detailed mechanism of action of these derivatives suggests new molecules with biological and therapeutic properties could be developed, indicating the versatility of the indazole scaffold in drug discovery (Denya, Malan, & Joubert, 2018).

Biological Applications and Synthesis Strategies

The synthesis and biology of indazoles, including the 6-Bromo-3-cyclopropyl variant, have been extensively studied, highlighting their importance in medicinal chemistry. These compounds are known for their antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, among others. The diverse pharmacological profiles of indazole derivatives stem from their ability to interact with various biological targets, offering a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Ali, Dar, Pradhan, & Farooqui, 2013).

Emerging Research and Future Directions

Recent advancements in the chemistry of indazoles underscore the ongoing interest in this class of compounds for drug development. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as powerful tools for constructing functionalized indazole derivatives. These methodologies enable the synthesis of indazoles with increased structural complexity and functional flexibility, critical for medicinal applications. The evolving synthesis strategies indicate a promising future for the development of indazole-based drugs with potential applications in cancer therapy and beyond (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

The safety data sheet for 6-Bromo-3-cyclopropyl-1H-indazole advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

6-Bromo-3-cyclopropyl-1H-indazole is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .

Biochemical Pathways

The affected pathways involve the inhibition of proangiogenic cytokines associated with tumor development . For instance, one of the compounds was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas another showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .

Pharmacokinetics

The compound’s impact on bioavailability can be inferred from its ability to inhibit the viability of specific cancer cell lines .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell viability and the suppression of proangiogenic cytokines . This leads to anticancer, antiangiogenic, and antioxidant effects .

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities

Cellular Effects

Some indazole derivatives have been shown to hinder the viability of human cancer cell lines

Molecular Mechanism

Some indazole derivatives have been shown to inhibit proangiogenic cytokines associated with tumor development

Properties

IUPAC Name |

6-bromo-3-cyclopropyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAEYFKLBCBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=CC(=CC3=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716640 | |

| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-90-6 | |

| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)